Rilmakalim is classified under the category of potassium channel activators, specifically targeting ATP-sensitive potassium channels. It is derived from a class of compounds that modulate ion channels, which are crucial for various physiological functions. The compound has been investigated in both preclinical and clinical settings for its pharmacological properties.
The synthesis of Rilmakalim typically involves the following steps:
The detailed synthetic pathway often requires optimization to enhance yield and purity, which can involve varying reaction conditions such as temperature, solvent choice, and reaction time.
Rilmakalim has a distinct molecular structure characterized by its specific arrangement of atoms and functional groups. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of Rilmakalim can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.
Rilmakalim undergoes several chemical reactions that can be categorized into:
These reactions are crucial for understanding how Rilmakalim functions within biological systems and its potential side effects.
Rilmakalim exerts its pharmacological effects primarily through the activation of ATP-sensitive potassium channels located in vascular smooth muscle cells. The mechanism can be summarized as follows:
This mechanism highlights Rilmakalim's potential utility in managing hypertension and related cardiovascular conditions.
These properties are essential for determining formulation strategies for pharmaceutical applications.
Rilmakalim has been explored for various scientific applications:
Rilmakalim exerts its primary pharmacological effects through direct activation of KATP channels, complex octameric structures comprising Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. This activation occurs through a specific molecular interaction with the SUR subunit, reducing the channel's sensitivity to intracellular ATP inhibition and stabilizing the open conformation. The electrophysiological consequences manifest as increased potassium efflux, membrane hyperpolarization, and subsequent reduction in cellular excitability [1] [8].
In cardiac electrophysiology, rilmakalim demonstrates concentration-dependent effects on action potential parameters. Studies using conventional microelectrode techniques in rabbit cardiac preparations reveal that rilmakalim (0.24-7.2 μM) significantly shortens action potential duration (APD) in Purkinje fibers and ventricular myocytes without affecting other action potential parameters. This APD shortening effect is blocked by the KATP channel inhibitor glibenclamide (5 μM), confirming KATP specificity. Additionally, rilmakalim (2.4 μM) effectively abolishes abnormal automaticity in barium-pretreated Purkinje fibers through membrane hyperpolarization and suppresses both early afterdepolarizations (EADs) induced by berberine and late afterdepolarizations (LADs) induced by ouabain, demonstrating antiarrhythmic potential [1].
Table 1: Electrophysiological Effects of Rilmakalim in Cardiac Tissues
Tissue Type | Concentration Range | Primary Effects | Blocked by Glibenclamide |
---|---|---|---|
Purkinje Fibers | 0.24-7.2 μM | Concentration-dependent APD shortening | Yes |
Ventricular Myocytes | 0.24-7.2 μM | Concentration-dependent APD shortening | Yes |
Barium-treated Purkinje | 2.4 μM | Hyperpolarization, abolition of abnormal automaticity | Yes |
Berberine-treated Purkinje | 2.4 μM | Suppression of EADs | Yes |
Ouabain-treated Purkinje | 2.4 μM | Suppression of LADs | Yes |
Sinoatrial Node | 7.2 μM | No effect on discharge rate | Not applicable |
Atrial Muscle | 7.2 μM | No effect on APD | Not applicable |
The vascular effects of rilmakalim exhibit tissue-specific mechanisms. In human vascular preparations, rilmakalim inhibits electrically field-stimulated (EFS) contractions in both human internal mammary arteries (HIMA) and human saphenous veins (HSV) through glibenclamide-sensitive pathways, suggesting presynaptic KATP involvement. However, its inhibition of norepinephrine-induced contractions in these vessels is glibenclamide-insensitive, indicating alternative mechanisms for this effect. This differential activity contrasts with levcromakalim, which exhibits exclusively glibenclamide-sensitive (KATP-mediated) effects on both EFS- and norepinephrine-induced contractions [6].
Under pathophysiological conditions such as ischemia or metabolic stress, rilmakalim's efficacy increases substantially. Hypotonic stress enhances rilmakalim-induced activation of KATP currents in guinea pig ventricular myocytes, suggesting context-dependent potency. The EC50 for whole-cell current activation is approximately 1.1 μM with a Hill coefficient of 3.1, indicating positive cooperativity in channel activation [8].
Rilmakalim emerged during the late 1980s and early 1990s as part of intensive research efforts by pharmaceutical companies to develop novel cardiovascular therapeutics targeting KATP channels. Designated initially as HOE 234 during its development by Hoechst AG, it represented an optimized benzopyran derivative following earlier compounds like cromakalim. The compound was specifically engineered to enhance tissue selectivity while maintaining potent KATP opening properties [8].
Pharmacotherapeutically, rilmakalim is classified as a KATP channel opener with both cardiovascular and smooth muscle modulating activities. Its development trajectory followed the recognition that KATP channels serve as critical sensors of cellular metabolic status, linking membrane excitability to energy metabolism. Early experimental studies positioned rilmakalim as a potential therapeutic candidate for conditions involving hyperexcitability, including hypertension, angina, and certain arrhythmias. Research demonstrated its ability to suppress abnormal automaticity in cardiac Purkinje fibers and to reduce vasoconstriction in isolated vascular preparations, suggesting dual cardiovascular effects [1] [6] [8].
Table 2: Comparative Profile of KATP Channel Openers
Compound | Chemical Class | Primary Cardiovascular Effects | Relative Potency to Rilmakalim |
---|---|---|---|
Rilmakalim | Benzopyran | APD shortening, antiarrhythmic, vasorelaxation | Reference compound |
Pinacidil | Cyanoguanidine | APD shortening (Purkinje fibers) | Less potent (30-300 μM required for APD effects) |
Cromakalim | Benzopyran | Suppression of abnormal automaticity | Less potent (100 μM required for automaticity suppression) |
Levcromakalim | Benzopyran enantiomer | Vasorelaxation via postsynaptic KATP | Similar vascular potency |
Nicorandil | Nicotinamide nitrate | Vasodilation (venous > arterial) | Different mechanism (nitrate activity) |
Despite promising preclinical data, rilmakalim's development for cardiovascular indications was limited by challenges in achieving tissue selectivity and potential proarrhythmic effects at higher concentrations. Its significant APD-shortening effects observed in rabbit Purkinje fibers (29-59% shortening at 2.4 μM) raised concerns about possible arrhythmogenesis in compromised myocardium. Consequently, while rilmakalim became an important research tool for studying KATP channel physiology, its clinical translation for cardiovascular diseases remained restricted compared to other KATP modulators like nicorandil [1] [7].
The compound's legacy persists as a prototypical KATP opener in experimental pharmacology, continuing to illuminate the complex roles of KATP channels in cardiovascular function. Its tissue-specific effects—particularly the differential actions observed between atrial versus ventricular tissues and between cardiac versus vascular preparations—have provided fundamental insights into KATP channel diversity and subunit composition across tissues. Current research applications focus on its utility as a pharmacological probe for KATP channel function in disease models, particularly those involving metabolic stress or abnormal excitation-contraction coupling [1] [6] [8].
Table 3: Key Research Milestones for Rilmakalim
Year | Development Milestone | Significance |
---|---|---|
1997 | First detailed electrophysiological characterization in rabbit cardiac cells [1] | Established cardiac APD shortening and antiarrhythmic potential |
2003 | Differentiation from levcromakalim in human vascular tissues [6] | Revealed tissue-specific mechanisms of action |
2004 | Identification of enhanced efficacy under hypotonic stress [8] | Demonstrated context-dependent KATP activation |
2005 | Investigation in detrusor muscle (species comparison) [3] [4] | Expanded understanding of smooth muscle effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0